2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(thiophen-2-ylsulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as TSTU, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based coupling reagent that is commonly used in peptide synthesis. In
Scientific Research Applications
Pharmacological Characterization of KOR Antagonists
Compounds with intricate molecular structures, including those with sulfonamide and acetamide functionalities, have been extensively studied for their pharmacological effects, particularly as κ-opioid receptor (KOR) antagonists. These compounds show potential for treating depression and addiction disorders due to their selective inhibition of KOR over other opioid receptors. For example, Grimwood et al. (2011) characterized a novel KOR antagonist with high affinity for human, rat, and mouse KORs, demonstrating potential therapeutic applications in depression and addiction (Grimwood et al., 2011).
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating a novel approach to cancer treatment through GLS inhibition. These compounds, including various acetamide derivatives, have shown efficacy in attenuating the growth of human lymphoma B cells in vitro and in vivo (Shukla et al., 2012).
Optoelectronic Properties of Polythiophenes
Research on thiazole-based polythiophenes, including compounds such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, has explored their optoelectronic properties. These studies contribute to the development of materials with potential applications in electronic devices, highlighting the role of structural modifications in altering the optical and electronic characteristics of polymers (Camurlu & Guven, 2015).
Antimicrobial and Antitumor Activities
Derivatives of benzimidazole and benzothiazole, incorporating acetamide functionalities, have been synthesized and tested for their antimicrobial and antitumor activities. These compounds demonstrate significant biological activity, offering insights into the design of new therapeutic agents (Devi, Shahnaz, & Prasad, 2022).
properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S2/c14-13(15,16)9-4-1-2-5-10(9)17-11(18)8-22(19,20)12-6-3-7-21-12/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGNGEVERNOXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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